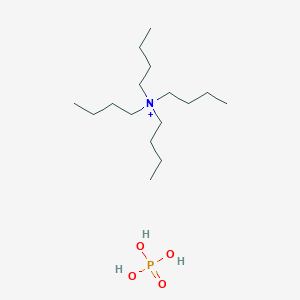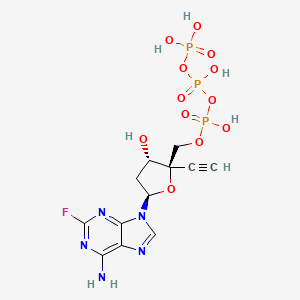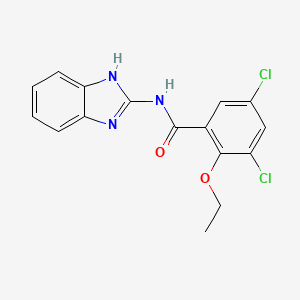
Gosogliptin dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gosogliptin dihydrochloride is a drug used for the treatment of type II diabetesThis compound was discovered and developed by Pfizer and is marketed under the trade name Saterex . This compound works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, thereby improving glycemic control in patients with type II diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gosogliptin dihydrochloride involves multiple steps. The key intermediate is (3,3-difluoro-1-pyrrolidinyl) { (2S,4S)-4- [4- (2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. The synthetic route includes the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the difluoromethyl group.
- Coupling with the pyrimidinyl-piperazine moiety .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reaction. The final product is purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Gosogliptin dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Gosogliptin dihydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying DPP-4 inhibitors and their interactions with enzymes.
Biology: The compound is used in research to understand the role of DPP-4 in glucose metabolism and insulin regulation.
Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in treating type II diabetes.
Industry: The compound is used in the pharmaceutical industry for the development of new antidiabetic drugs
Mécanisme D'action
Gosogliptin dihydrochloride exerts its effects by inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones increase insulin secretion and decrease glucagon release, leading to improved glycemic control. The molecular targets of this compound include the active site of the DPP-4 enzyme, where it forms a stable complex, thereby inhibiting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to gosogliptin dihydrochloride include:
- Sitagliptin
- Saxagliptin
- Vildagliptin
- Linagliptin
- Alogliptin
Uniqueness
This compound is unique due to its high selectivity and potency as a DPP-4 inhibitor. It has a lower IC50 value compared to some other gliptins, indicating higher efficacy at lower concentrations. Additionally, this compound has shown promising results in clinical trials, particularly in terms of its safety profile and minimal adverse effects .
Propriétés
Formule moléculaire |
C17H26Cl2F2N6O |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C17H24F2N6O.2ClH/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16;;/h1,3-4,13-14,22H,2,5-12H2;2*1H/t13-,14-;;/m1../s1 |
Clé InChI |
VVNSEQJGCZQVOL-KFWOVWKUSA-N |
SMILES isomérique |
C1CN(CC1(F)F)C(=O)[C@H]2C[C@H](CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl |
SMILES canonique |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)


![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)

![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)

